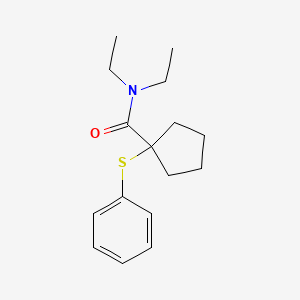![molecular formula C11H16ClNO B14330596 1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol CAS No. 111043-26-6](/img/structure/B14330596.png)
1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol is an organic compound that features a chloro group, a secondary alcohol, and an amine group attached to a propanol backbone. The presence of the 4-methylphenyl group adds aromaticity to the molecule, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzylamine and epichlorohydrin.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium hydroxide.
Procedure: The 4-methylbenzylamine is reacted with epichlorohydrin to form the intermediate, which is then subjected to hydrolysis to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of a hydrocarbon.
Substitution: Formation of an alcohol.
Aplicaciones Científicas De Investigación
1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol: Similar structure but with a methoxy group instead of a methyl group.
1-Chloro-3-{[(4-ethylphenyl)methyl]amino}propan-2-ol: Similar structure but with an ethyl group instead of a methyl group.
1-Chloro-3-{[(4-fluorophenyl)methyl]amino}propan-2-ol: Similar structure but with a fluorine atom instead of a methyl group.
Uniqueness
1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity. This compound’s combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
111043-26-6 |
|---|---|
Fórmula molecular |
C11H16ClNO |
Peso molecular |
213.70 g/mol |
Nombre IUPAC |
1-chloro-3-[(4-methylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C11H16ClNO/c1-9-2-4-10(5-3-9)7-13-8-11(14)6-12/h2-5,11,13-14H,6-8H2,1H3 |
Clave InChI |
QAAYGXAKMXVWHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


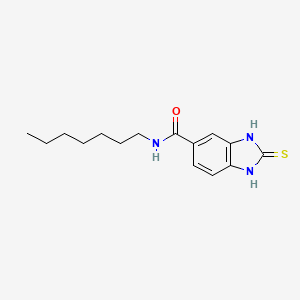


![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
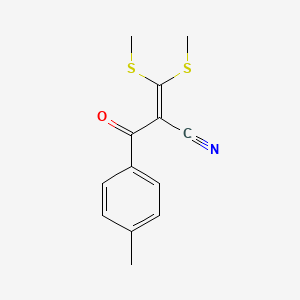
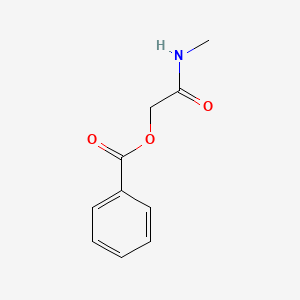
![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)
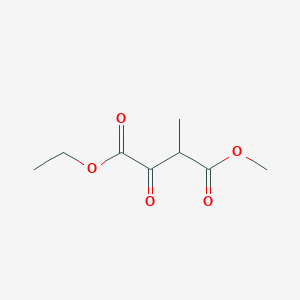




![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)
